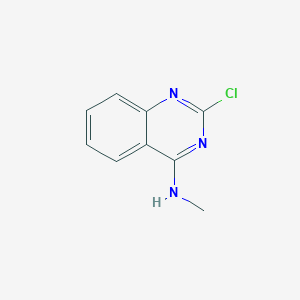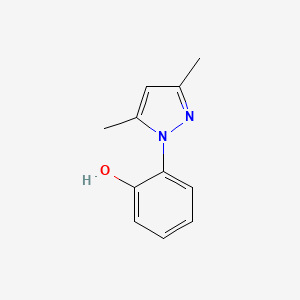
6-chloro-N~4~-(4-methoxyphenyl)-2,4-pyrimidinediamine
説明
6-chloro-N~4~-(4-methoxyphenyl)-2,4-pyrimidinediamine is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Crystal Analysis
- Isostructural Nature and Crystal Structures : A study by Trilleras et al. (2009) investigates the isostructural nature of compounds similar to 6-chloro-N
4-(4-methoxyphenyl)-2,4-pyrimidinediamine, focusing on their molecular structures and crystal formations. This research emphasizes the significance of understanding the molecular structures of such compounds for applications in various fields, including pharmaceuticals and materials science (Trilleras et al., 2009).
Synthesis and Reactivity
- Synthesis and Chemical Reactivity : Farouk et al. (2021) examined the synthesis and chemical behavior of a compound structurally related to 6-chloro-N
4-(4-methoxyphenyl)-2,4-pyrimidinediamine. The study highlights the potential of these compounds in the development of new pharmacological agents and other chemical applications (Farouk et al., 2021).
Biological Activities
- Biological Activity Studies : A research by Lu Jiu-fu et al. (2015) on a structurally similar compound revealed moderate anticancer activity. This indicates the potential of 6-chloro-N
4-(4-methoxyphenyl)-2,4-pyrimidinediamine and its analogs in therapeutic applications, particularly in oncology (Lu Jiu-fu et al., 2015).
Optical and Spectral Analysis
- Nonlinear Optical Properties : Hussain et al. (2020) conducted a study on pyrimidine derivatives, highlighting their importance in nonlinear optics (NLO) and medicine. The research suggests that compounds like 6-chloro-N
4-(4-methoxyphenyl)-2,4-pyrimidinediamine could have significant applications in the field of optoelectronics and as pharmacophores (Hussain et al., 2020).
作用機序
Target of Action
The primary targets of the compound “6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine” are currently unknown. The compound is a pyrimidine derivative , and many pyrimidine derivatives have been reported to exhibit a variety of biological activities . .
Biochemical Pathways
Pyrimidine derivatives have been associated with a range of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects . .
Result of Action
Given the range of activities associated with pyrimidine derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.
生化学分析
Biochemical Properties
6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with cyclin-dependent kinases (CDKs), particularly CDK6 and CDK9 . These interactions lead to the inhibition of CDK activity, which is essential for regulating the cell cycle and transcription processes. The compound’s ability to inhibit CDKs makes it a valuable tool in studying cell cycle regulation and potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of CDK6 and CDK9 results in the suppression of downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis. This makes it a potential candidate for anti-cancer therapies, as it can effectively inhibit the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine exerts its effects through specific binding interactions with CDKs . The compound binds to the active site of CDK6 and CDK9, preventing their interaction with cyclins and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle progression and transcriptional regulation, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by CDKs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine vary with different dosages in animal models . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine is involved in specific metabolic pathways that influence its activity and function . The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and may bind to intracellular proteins that facilitate its distribution. Once inside the cell, it accumulates in specific compartments, such as the nucleus, where it exerts its effects on CDKs and other target proteins.
Subcellular Localization
The subcellular localization of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine is essential for its activity and function . The compound is primarily localized in the nucleus, where it interacts with CDKs and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of the compound is crucial for its ability to modulate cell cycle progression and transcriptional regulation.
特性
IUPAC Name |
6-chloro-4-N-(4-methoxyphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMJFCPTYHVVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919882 | |
| Record name | 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91241-38-2 | |
| Record name | NSC28419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


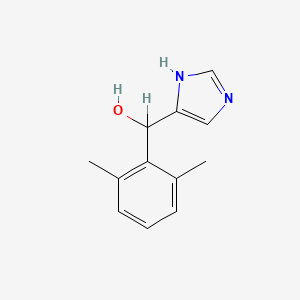
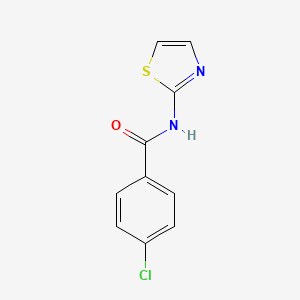
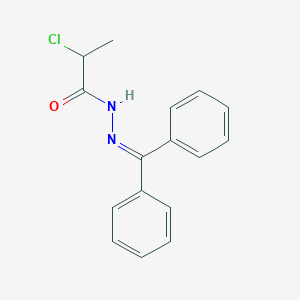
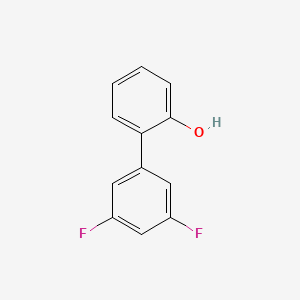


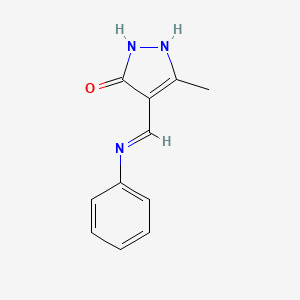
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3033098.png)
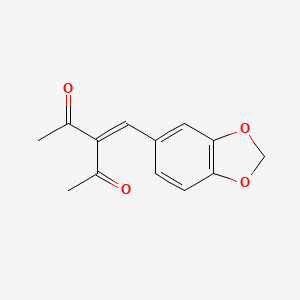
![9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033100.png)


